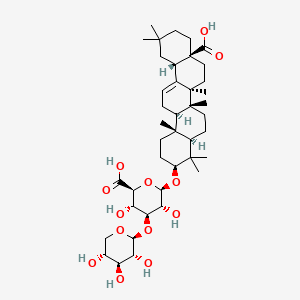

Momordin Ic

Descripción

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H64O13/c1-36(2)14-16-41(35(49)50)17-15-39(6)20(21(41)18-36)8-9-24-38(5)12-11-25(37(3,4)23(38)10-13-40(24,39)7)52-34-29(46)30(28(45)31(54-34)32(47)48)53-33-27(44)26(43)22(42)19-51-33/h8,21-31,33-34,42-46H,9-19H2,1-7H3,(H,47,48)(H,49,50)/t21-,22+,23-,24+,25-,26-,27+,28-,29+,30-,31-,33-,34+,38-,39+,40+,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYBGIDROCYPOE-WEAQAMGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H64O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00914234 | |

| Record name | 28-Hydroxy-28-oxoolean-12-en-3-yl 3-O-pentopyranosylhexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00914234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

764.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96990-18-0, 195971-47-2 | |

| Record name | Momordin Ic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096990180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scoparianoside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195971472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28-Hydroxy-28-oxoolean-12-en-3-yl 3-O-pentopyranosylhexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00914234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Therapeutic Potential of Momordin Ic: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momordin Ic, a triterpenoid saponin isolated from sources such as Kochia scoparia and Momordica charantia, has emerged as a promising bioactive compound with a wide spectrum of therapeutic effects.[1][2] Extensive preclinical research highlights its potent anti-cancer, anti-inflammatory, hepatoprotective, and metabolic regulatory properties. This technical guide provides an in-depth analysis of the mechanisms of action of this compound, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the intricate signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Core Therapeutic Effects and Mechanisms of Action

This compound exerts its therapeutic effects through the modulation of multiple cellular signaling pathways, leading to the regulation of key processes such as apoptosis, autophagy, inflammation, and cell cycle progression.

Anticancer Activity

This compound has demonstrated significant cytotoxic and pro-apoptotic effects across various cancer cell lines.[3][4] Its anticancer mechanisms are multifaceted, primarily involving the induction of apoptosis and autophagy, as well as the inhibition of cell proliferation and key oncogenic signaling pathways.

One of the primary mechanisms of this compound's anticancer activity is its ability to induce apoptosis through both intrinsic and extrinsic pathways. In human hepatoblastoma (HepG2) cells, this compound triggers apoptosis by mediating the PI3K/Akt and MAPK signaling pathways.[1][5] It has been shown to reduce the protein levels of anti-apoptotic Bcl-2 and increase the levels of pro-apoptotic Bax and cytochrome c in the cytoplasm.[1] In cholangiocarcinoma (CCA) cells, this compound induces apoptosis via a mitochondrial-dependent pathway, characterized by the activation of caspase-9, mitochondrial depolarization, and upregulation of cleaved-caspase-9 and BAX.[2]

Furthermore, this compound is a known inhibitor of SUMO-specific protease 1 (SENP1), an enzyme often elevated in cancer cells.[1][6] By inhibiting SENP1, this compound increases the levels of SUMOylated proteins, including hypoxia-inducible factor-1α (HIF-1α) and nucleus accumbens-associated protein 1, which can suppress cancer cell proliferation.[6][7] This inhibition of the SENP1/c-MYC signaling pathway has been shown to induce G0/G1 phase cell cycle arrest and apoptosis in colon cancer cells.[1][4]

In addition to apoptosis, this compound can induce autophagy in cancer cells. In HepG2 cells, it promotes the formation of autophagic vacuoles and increases the expression of Beclin 1 and LC3.[5] The interplay between this compound-induced autophagy and apoptosis is complex, with evidence suggesting that they can occur concurrently and may be interconnected.[5]

This compound has also been found to modulate the Wnt/β-catenin pathway. In HaCaT cells, it inhibits cell proliferation and enhances apoptosis by downregulating the expression of β-catenin, c-Myc, and VEGF.[8]

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties by targeting key inflammatory signaling pathways. It has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[9][10] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[9] The anti-inflammatory effects of this compound are also attributed to its ability to inhibit SENP1, which leads to the accumulation of SUMOylated proteins in macrophages and reduced NF-κB activation.[10] Additionally, this compound can activate the Nrf2/HO-1 pathway, which is involved in the antioxidant response and can mitigate inflammatory damage.[9] In the context of psoriasis, this compound has been shown to ameliorate skin damage by inhibiting the IL-23/IL-17 axis.[11]

Hepatoprotective Effects

This compound has demonstrated significant hepatoprotective activity in preclinical models of liver injury. In a rat model of carbon tetrachloride (CCl4)-induced hepatotoxicity, oral administration of this compound (30 mg/kg) for 14 days significantly reduced serum levels of transaminases, lactic dehydrogenase, and γ-glutamyltransferase.[1][12] The protective mechanism involves the enhancement of the hepatic antioxidant defense system, including the activities of glutathione, glutathione reductase, glutathione S-transferase, superoxide dismutase, catalase, and glutathione peroxidase.[12]

Metabolic and Gastrointestinal Effects

This compound has been shown to influence metabolic and gastrointestinal functions. It can control glucose-induced blood glucose elevation and inhibit gastric emptying.[1] In mice, oral administration of this compound (12.5, 25, 50 mg/kg) accelerated gastrointestinal transit.[1] This effect is thought to be mediated by the stimulation of serotonin (5-HT) synthesis.[13] Furthermore, this compound has been reported to possess a gastroprotective action against ethanol-induced gastric mucosal lesions in rats at a dose of 10 mg/kg.[1] It also suppresses intestinal glucose absorption and inhibits pancreatic lipase activity.[10][14]

Quantitative Data on Therapeutic Efficacy

The following tables summarize the quantitative data from key studies investigating the therapeutic effects of this compound.

| Cell Line | Assay | Endpoint | Concentration/Dose | Result | Reference |

| HepG2 (Liver Cancer) | Growth Inhibition | - | Not Specified | Inhibited growth | [1] |

| Breast Cancer Cells | Cytotoxicity Enhancement | - | 0-20 μM (48h) | Enhanced the cytotoxicity of MAP30 | [1] |

| Colon Cancer Cells | Cell Cycle & Apoptosis | - | 10 μM (24h) | Induced cell cycle arrest and apoptosis | [1] |

| KKU-213 (Cholangiocarcinoma) | Cytotoxicity | IC50 | 3.75 ± 0.12 μM (24h) | Potent inhibition of cell viability | [2] |

| PC3 (Prostate Cancer) | Proliferation Inhibition | % Inhibition | 25 μM (24h) | 78.00% ± 0.03 | [7][15] |

| LNCaP (Prostate Cancer) | Proliferation Inhibition | % Inhibition | 25 μM (24h) | 38.33% ± 0.02 | [7][15] |

| RWPE-1 (Normal Prostate) | Proliferation Inhibition | % Inhibition | 25 μM (24h) | 26.49% ± 0.04 | [7][15] |

| Animal Model | Condition | Administration Route | Dosage | Duration | Key Findings | Reference |

| Male ddY mice | Gastrointestinal Transit | Oral gavage (p.o.) | 12.5, 25, 50 mg/kg | Single dose | Accelerated gastrointestinal transit | [1] |

| Male Sprague-Dawley rat | Ethanol-induced gastric lesions | Oral gavage (p.o.) | 10 mg/kg | Single dose | Inhibited gastric mucosal lesions | [1] |

| Male Sprague–Dawley rat | CCl4-induced hepatotoxicity | Oral gavage (p.o.) | 30 mg/kg | 14 days | Reduced serum transaminase, LDH, and γ-glutamyltransferase levels | [1][12] |

| Balb/c nude mice | PC3 tumor xenograft | Intraperitoneal injection | 10 mg/kg | 20 days | Suppressed tumor growth | [7] |

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound.

Figure 1: Anticancer signaling pathways of this compound.

Figure 2: Anti-inflammatory signaling pathways of this compound.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to assess the therapeutic effects of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Plate cells (e.g., KKU-213) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 2, 3, 4, and 5 μM) for a specified duration (e.g., 24 hours).[2]

-

MTT Addition: After the treatment period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 100 μL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as (absorbance of treated cells / absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

Apoptosis Analysis (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentrations and for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Western Blot Analysis

Objective: To detect the expression levels of specific proteins involved in signaling pathways affected by this compound.

Protocol:

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 μg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, c-Myc, β-catenin) overnight at 4°C.[1]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo anticancer efficacy of this compound.

Protocol:

-

Cell Implantation: Subcutaneously implant cancer cells (e.g., PC3 cells) into the flank of immunodeficient mice (e.g., Balb/c nude mice).[7]

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomly assign the mice to treatment and control groups. Administer this compound (e.g., 10 mg/kg daily via intraperitoneal injection) or vehicle control.[7]

-

Monitoring: Measure tumor volume and body weight regularly (e.g., every two days). Tumor volume can be calculated using the formula: (length x width^2) / 2.

-

Endpoint: At the end of the study (e.g., 20 days), sacrifice the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).[7]

Conclusion and Future Directions

This compound is a natural compound with significant therapeutic potential, particularly in the fields of oncology and inflammatory diseases. Its multifaceted mechanisms of action, targeting key signaling pathways such as PI3K/Akt, MAPK, NF-κB, and SENP1, make it an attractive candidate for further drug development. The quantitative data from preclinical studies are promising, demonstrating its efficacy in both in vitro and in vivo models.

Future research should focus on several key areas. Firstly, a more comprehensive understanding of the synergistic effects of this compound with existing chemotherapeutic agents could lead to the development of novel combination therapies with enhanced efficacy and reduced toxicity.[2] Secondly, further investigation into its pharmacokinetic and pharmacodynamic properties is crucial to optimize dosing and delivery strategies for clinical applications. While preclinical studies have shown oral activity, bioavailability and metabolism in humans need to be thoroughly evaluated. Finally, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible therapeutic benefits for patients. The safety and efficacy of this compound in humans remain to be established.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. farmaciajournal.com [farmaciajournal.com]

- 3. Momordin iic | 96990-19-1 | WDA99019 | Biosynth [biosynth.com]

- 4. This compound induces G0/1 phase arrest and apoptosis in colon cancer cells by suppressing SENP1/c-MYC signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound couples apoptosis with autophagy in human hepatoblastoma cancer cells by reactive oxygen species (ROS)-mediated PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a new natural SENP1 inhibitor, inhibits prostate cancer cell proliferation [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a new natural SENP1 inhibitor, inhibits prostate cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. <i>Kochia scoparia</i> Saponin this compound Modulates HaCaT Cell Proliferation and Apoptosis via the Wnt/<i>β</i>-Catenin Pathway - ProQuest [proquest.com]

- 9. Therapeutic Potential of Momordicine I from Momordica charantia: Cardiovascular Benefits and Mechanisms [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound ameliorates psoriasis skin damage in mice via the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound and oleanolic acid from Kochiae Fructus reduce carbon tetrachloride-induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | Apoptosis | PI3K | MAPK | TargetMol [targetmol.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Momordin Ic: A Comprehensive Technical Guide to its Natural Sources, Availability, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momordin Ic, a triterpenoid saponin, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources and availability of this compound, detailing its quantitative presence in various plant species. Furthermore, this document outlines the experimental protocols for its extraction, isolation, and quantification. Finally, it elucidates the molecular mechanisms of action by visualizing its interaction with key signaling pathways, offering a valuable resource for researchers and professionals in drug discovery and development.

Natural Sources and Availability of this compound

This compound is predominantly found in plants belonging to the Momordica and Kochia genera. The concentration of this bioactive compound can vary significantly depending on the plant species, cultivar, and the specific part of the plant being analyzed.

Quantitative Data on this compound Content

The following table summarizes the quantitative data available for this compound in various natural sources. This information is crucial for selecting appropriate plant material for extraction and for standardizing herbal preparations.

| Plant Species | Plant Part | This compound Content | Reference |

| Kochia scoparia (L.) Schrad. | Fruits | 0.83% - 2.21% of dry weight | [1][2] |

| Momordica charantia L. (Green Variety) | Leaves (methanolic extract) | Present (qualitative) | |

| Momordica charantia L. (White Variety) | Leaves (methanolic extract) | Present (qualitative) | |

| Momordica charantia L. (Green Variety) | Fruits (methanolic extract) | Present (qualitative) | |

| Momordica charantia L. (White Variety) | Fruits (methanolic extract) | Present (qualitative) | |

| Momordica cochinchinensis | Roots | Present (qualitative) | |

| Ampelopsis radix | Present (qualitative) | ||

| Anredera baselloides | Present (qualitative) | ||

| Anredera cordifolia | Present (qualitative) |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials.

Extraction and Isolation of this compound

The following protocol is a general procedure for the extraction and isolation of saponins, which can be adapted for this compound.

Materials:

-

Dried and powdered plant material (e.g., fruits of Kochia scoparia)

-

70% Ethanol

-

n-Butanol

-

Diethyl ether

-

Rotary evaporator

-

Separatory funnel

-

Chromatography column (e.g., silica gel)

-

Solvent systems for chromatography

Procedure:

-

Extraction: Macerate the powdered plant material with 70% ethanol at room temperature for 24 hours. Repeat the extraction process three times to ensure maximum yield.

-

Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: Suspend the crude extract in water and partition it successively with n-butanol. The butanolic layer will contain the saponins.

-

Purification: Concentrate the n-butanol extract and subject it to column chromatography on silica gel. Elute the column with a gradient of chloroform-methanol to separate the different saponin fractions.

-

Isolation: Collect the fractions containing this compound (identified by thin-layer chromatography) and concentrate them to yield the purified compound.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying this compound.

Instrumentation:

-

HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might start with a lower concentration of acetonitrile and gradually increase. For example, a mixture of Methanol-Water-Acetic Acid (85:15:0.2) can be used.[1]

-

Flow Rate: 1.0 mL/min[1]

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

-

Detection: UV detection at a low wavelength (e.g., 205 nm) or ELSD.

-

Injection Volume: 10-20 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of pure this compound in methanol and create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Extract a known weight of the powdered plant material with a suitable solvent (e.g., methanol) using ultrasonication or soxhlet extraction. Filter the extract and dilute it to an appropriate concentration.

-

Analysis: Inject the standard solutions and the sample extract into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the calibration curve.

Signaling Pathways and Molecular Interactions

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these interactions.

This compound and the PI3K/Akt Signaling Pathway

This compound has been shown to suppress the PI3K/Akt signaling pathway, which is often hyperactivated in cancer cells, leading to reduced cell proliferation and survival.[3]

This compound and the MAPK Signaling Pathway

This compound can activate the JNK and p38 MAPK pathways while suppressing the Erk signaling pathway, leading to the induction of apoptosis and autophagy in cancer cells.[3]

This compound and the SENP1/c-MYC Signaling Pathway

This compound has been identified as an inhibitor of SUMO-specific protease 1 (SENP1), which leads to the downregulation of the oncoprotein c-MYC and subsequent inhibition of cancer cell proliferation.[4]

Experimental Workflow for Studying this compound's Effects

The following diagram illustrates a typical experimental workflow for investigating the biological activities of this compound.

Conclusion

This technical guide provides a comprehensive overview of the natural sources, quantitative availability, and molecular mechanisms of this compound. The detailed experimental protocols and visual representations of its interactions with key signaling pathways serve as a valuable resource for the scientific community. Further research into the diverse pharmacological properties of this compound is warranted to fully explore its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Kochiae Fructus, the Fruit of Common Potherb Kochia scoparia (L.) Schrad: A Review on Phytochemistry, Pharmacology, Toxicology, Quality Control, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound couples apoptosis with autophagy in human hepatoblastoma cancer cells by reactive oxygen species (ROS)-mediated PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound induces G0/1 phase arrest and apoptosis in colon cancer cells by suppressing SENP1/c-MYC signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Momordin Ic: A Technical Guide

An In-depth Exploration for Researchers and Drug Development Professionals

Momordin Ic, a triterpenoid saponin primarily isolated from plants such as Kochia scoparia and Momordica charantia, has garnered significant attention in the scientific community for its diverse and potent biological activities.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's effects, with a focus on its anti-cancer, hepatoprotective, anti-inflammatory, and metabolic regulatory properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Anti-Cancer Activities

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways that govern cell growth, survival, and apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of this compound have been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HepG2 | Hepatocellular Carcinoma | Not Specified | - | [3] |

| PC3 | Prostate Cancer | ~15.37 (for SENP1 inhibition) | Not Specified | [3] |

| PC3 | Prostate Cancer | Inhibition ratio of 78.00% ± 0.03 at 25 µM | 24 | [3] |

| LNCaP | Prostate Cancer | Inhibition ratio of 38.33% ± 0.02 at 25 µM | 24 | [3] |

| RWPE-1 | Normal Prostate Epithelial | Inhibition ratio of 26.49% ± 0.04 at 25 µM | 24 | [3] |

| KKU-213 | Cholangiocarcinoma | 3.75 ± 0.12 | 24 | [2] |

Signaling Pathways in Anti-Cancer Activity

This compound exerts its anti-cancer effects through the modulation of several critical signaling pathways.

In liver cancer cells, this compound has been shown to induce autophagy and apoptosis through the generation of reactive oxygen species (ROS).[4] This ROS production leads to the suppression of the pro-survival PI3K/Akt pathway and the activation of the pro-apoptotic JNK and p38 MAPK pathways.[4][5]

This compound has been identified as a novel inhibitor of SUMO-specific protease 1 (SENP1).[3] By inhibiting SENP1, this compound enhances the SUMOylation of the oncoprotein c-Myc, leading to its downregulation.[1] This results in G0/G1 phase cell cycle arrest and apoptosis in colon and prostate cancer cells.[1][3]

References

- 1. Anti-Inflammatory Effect of Momordica Charantia in Sepsis Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound and oleanolic acid from Kochiae Fructus reduce carbon tetrachloride-induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound ameliorates psoriasis skin damage in mice via the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Momordin Ic: A Natural Pentacyclic Triterpenoid and Novel SENP1 Inhibitor for Cancer Therapy

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The SUMO-specific protease 1 (SENP1) has emerged as a critical regulator in various cellular processes and a key player in the pathogenesis of several cancers, including prostate and colon cancer.[1][2] Its role in deSUMOylating key oncoproteins, thereby stabilizing them and promoting cancer progression, makes it an attractive target for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of Momordin Ic, a natural pentacyclic triterpenoid, as a novel inhibitor of SENP1.[1][5] We will delve into its mechanism of action, present quantitative data on its inhibitory effects, detail relevant experimental protocols, and visualize the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting SENP1 with natural compounds.

Introduction to SENP1 and its Role in Cancer

SUMOylation is a reversible post-translational modification that regulates the function and localization of a vast number of proteins.[6] The dynamic balance between SUMOylation and deSUMOylation is crucial for maintaining cellular homeostasis.[7] SUMO-specific proteases (SENPs) are a family of cysteine proteases responsible for removing SUMO conjugates from target proteins.[8]

SENP1, in particular, is frequently overexpressed in various malignancies, including prostate cancer.[1][9] This overexpression leads to the deSUMOylation and subsequent stabilization of key oncogenic proteins such as the androgen receptor (AR), Hypoxia-Inducible Factor-1α (HIF-1α), and c-Myc.[2][3][10] The stabilization of these proteins promotes cancer cell proliferation, survival, angiogenesis, and metastasis.[4][11] Consequently, the inhibition of SENP1 presents a promising strategy for cancer therapy.[10][12]

This compound: A Novel Natural SENP1 Inhibitor

This compound is a natural pentacyclic triterpenoid compound that has been identified as a direct inhibitor of SENP1.[5][13] Studies have demonstrated its ability to suppress the proliferation of cancer cells and induce apoptosis by targeting the SENP1 signaling pathway.[1][2]

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the direct inhibition of the catalytic activity of SENP1.[5][13] This inhibition leads to an accumulation of SUMOylated proteins within the cell.[1][13] Key downstream effects of this compound-mediated SENP1 inhibition include:

-

Increased SUMOylation and subsequent degradation of HIF-1α: HIF-1α is a critical transcription factor in tumor angiogenesis and metabolism.[4] SENP1 normally deSUMOylates and stabilizes HIF-1α.[3] By inhibiting SENP1, this compound promotes the SUMOylation and subsequent degradation of HIF-1α, thereby suppressing its oncogenic functions.[1][13]

-

Increased SUMOylation of Nucleus Accumbens-Associated Protein 1 (NAC1): NAC1 is another protein implicated in cancer pathogenesis, and its SUMOylation is regulated by SENP1.[13] this compound treatment leads to an increase in SUMOylated NAC1.[13]

-

Downregulation of c-Myc: In colon cancer cells, this compound enhances the SUMOylation of the oncoprotein c-Myc, leading to its downregulation. This contributes to cell cycle arrest and apoptosis.[2]

The direct interaction between this compound and SENP1 has been confirmed through cellular thermal shift assays (CETSA), which demonstrated that this compound alters the thermal stability of SENP1 in cells.[1][5]

Quantitative Data on this compound Activity

The inhibitory effects of this compound on SENP1 and cancer cell proliferation have been quantified in several studies. The following tables summarize the key quantitative data.

Table 1: In Vitro SENP1 Inhibition by this compound

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 15.37 µM | In vitro gel-based deSUMOylation assay using the catalytic domain of SENP1 (SENP1C) and SUMO2-ΔRanGAP1 as a substrate. | [13] |

Table 2: Cellular Effects of this compound in Prostate Cancer Cells

| Cell Line | Treatment | Effect | Quantitative Value | Reference |

| PC3 | 25 µM this compound for 24h | Proliferation Inhibition | 78.00% ± 0.03 | [13] |

| LNCaP | 25 µM this compound for 24h | Proliferation Inhibition | 38.33% ± 0.02 | [13] |

| RWPE-1 (normal) | 25 µM this compound for 24h | Proliferation Inhibition | 26.49% ± 0.04 | [13] |

| PC3Vector | 28 µM this compound | Sub-G1 Population Increase | Significant increase | [13] |

| PC3Flag-SENP1 | 28 µM this compound | Sub-G1 Population Increase | Inhibited increase | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a SENP1 inhibitor.

In Vitro Gel-Based SENP1 Activity Assay

This assay measures the ability of an inhibitor to block the cleavage of a SUMOylated substrate by the catalytic domain of SENP1.

Materials:

-

Recombinant SENP1 catalytic domain (SENP1C)

-

SUMO2-ΔRanGAP1 substrate

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT)

-

N-Ethylmaleimide (NEM) as a positive control inhibitor

-

SDS-PAGE gels (12%)

-

Coomassie Brilliant Blue G250 stain

Protocol:

-

Pre-incubate various concentrations of this compound with 20 nM SENP1C in the assay buffer for a specified time (e.g., 30 minutes) at room temperature.

-

Initiate the reaction by adding the SUMO2-ΔRanGAP1 substrate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products on a 12% SDS-PAGE gel.

-

Visualize the protein bands by staining with Coomassie Brilliant Blue G250.

-

Quantify the intensity of the cleaved and uncleaved substrate bands using densitometry software (e.g., ImageJ).

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[5][14]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess the direct binding of a compound to its target protein in a cellular context by measuring changes in the protein's thermal stability upon ligand binding.[5][15]

Materials:

-

Prostate cancer cells (e.g., PC3)

-

This compound

-

DMSO (vehicle control)

-

Lysis buffer (e.g., PBS with protease inhibitors)

-

Equipment for heating cell lysates to a range of temperatures

-

Western blotting reagents and antibodies specific for SENP1

Protocol:

-

Treat cultured PC3 cells with this compound or DMSO for a specified time (e.g., 2 hours).

-

Harvest the cells and resuspend them in lysis buffer.

-

Divide the cell lysate into aliquots.

-

Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) to induce thermal denaturation, followed by cooling.

-

Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

-

Analyze the amount of soluble SENP1 in each sample by Western blotting.

-

A shift in the melting curve of SENP1 in the presence of this compound compared to the DMSO control indicates a direct interaction.[5][13] Interestingly, this compound was found to decrease the thermal stability of the purified SENP1 catalytic domain in vitro, while it increased the thermal stability of full-length SENP1 in cells, suggesting that cellular factors may influence the interaction.[13][15]

Cell Proliferation Assay (CCK-8)

This assay is used to determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Prostate cancer cell lines (PC3, LNCaP) and a normal prostate epithelial cell line (RWPE-1)

-

This compound

-

Cell culture medium and supplements

-

Cell Counting Kit-8 (CCK-8) reagent

-

96-well plates

-

Microplate reader

Protocol:

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Add CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell proliferation inhibition ratio relative to the vehicle-treated control cells.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: SENP1-HIF-1α signaling pathway and its inhibition by this compound.

Caption: SENP1/c-Myc signaling pathway in colon cancer and its modulation by this compound.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Directions

This compound has been established as a promising natural product inhibitor of SENP1 with demonstrated anti-cancer activity in preclinical models of prostate and colon cancer.[1][2] Its ability to directly target SENP1 and modulate the stability of key oncoproteins like HIF-1α and c-Myc underscores its therapeutic potential.[2][13]

Future research should focus on:

-

Structure-Activity Relationship (SAR) studies: To identify the key chemical moieties of this compound responsible for SENP1 inhibition and to guide the synthesis of more potent and specific analogs.

-

In vivo efficacy and toxicity studies: Comprehensive studies in various cancer models are needed to evaluate the therapeutic window and safety profile of this compound.

-

Combination therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, such as chemotherapy or other targeted therapies, could lead to more effective treatment strategies.[16]

-

Exploration in other cancers: Given the widespread role of SENP1 in different malignancies, the efficacy of this compound should be explored in a broader range of cancer types.

References

- 1. This compound, a new natural SENP1 inhibitor, inhibits prostate cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound induces G0/1 phase arrest and apoptosis in colon cancer cells by suppressing SENP1/c-MYC signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. remedypublications.com [remedypublications.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. SENP1: A perspective from immune cells to disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SENP1 - Wikipedia [en.wikipedia.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Emerging role of SENP1 in tumorigenesis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Emerging role of SENP1 in tumorigenesis and cancer therapy [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. This compound, a new natural SENP1 inhibitor, inhibits prostate cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. oncotarget.com [oncotarget.com]

- 16. SENP1-mediated deSUMOylation of JAK2 regulates its kinase activity and platinum drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Momordin Ic: A Dual Modulator of Apoptosis and Autophagy in Cancer Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Momordin Ic, a triterpenoid saponin isolated from sources such as Kochia scoparia, has emerged as a promising natural compound with potent anti-cancer properties.[1][2] Extensive research has demonstrated its ability to induce programmed cell death (apoptosis) and modulate cellular recycling processes (autophagy) in various cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's dual role in apoptosis and autophagy, with a focus on the key signaling pathways involved. We present a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of the signaling cascades and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Cancer remains a formidable challenge in global health, necessitating the exploration of novel therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds, and this compound is a noteworthy example.[1] This pentacyclic triterpenoid has been shown to exhibit cytotoxic effects against a range of cancer cells, including hepatocellular carcinoma (HepG2), colon cancer, and prostate cancer.[1][3][4] Its primary mechanisms of action involve the induction of apoptosis and the intricate regulation of autophagy, often in a manner that is interconnected and dependent on the cellular context. This guide will delve into the technical details of these processes.

The Role of this compound in Apoptosis

This compound instigates apoptosis through multiple, interconnected signaling pathways, primarily revolving around the induction of oxidative stress and the modulation of key regulatory proteins.

Reactive Oxygen Species (ROS)-Mediated Mitochondrial Pathway

A central mechanism of this compound-induced apoptosis is the generation of reactive oxygen species (ROS).[1] The accumulation of ROS triggers the collapse of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[1] This event activates a cascade of caspases, including caspase-3 and caspase-9, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and subsequent DNA fragmentation, which are hallmarks of apoptosis.[1][5]

The regulation of the mitochondrial pathway is tightly controlled by the Bcl-2 family of proteins. This compound has been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax, thereby shifting the balance towards apoptosis.[1][6]

Modulation of Key Signaling Pathways

Several critical signaling pathways are modulated by this compound to promote apoptosis:

-

PI3K/Akt Pathway: this compound suppresses the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.[1][7] The PI3K/Akt pathway is a crucial survival pathway that, when inhibited, can lead to the deactivation of downstream anti-apoptotic targets.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also a key target. This compound activates the pro-apoptotic c-Jun N-terminal kinase (JNK) and p38 MAPK pathways while inactivating the pro-survival extracellular signal-regulated kinase (Erk1/2) pathway.[1][7]

-

NF-κB Pathway: this compound has been found to induce apoptosis by suppressing the PI3K/Akt-dependent NF-κB pathway.[7]

-

SENP1/c-MYC Pathway: In colon and prostate cancer cells, this compound acts as an inhibitor of SUMO-specific protease 1 (SENP1).[2][3][4] This inhibition leads to the enhanced SUMOylation and subsequent downregulation of the oncoprotein c-Myc, resulting in cell cycle arrest at the G0/G1 phase and apoptosis.[3]

-

PPARγ Activation: In HepG2 cells, this compound-induced apoptosis involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ) in a manner dependent on the PI3K and MAPK pathways.[8][9]

The Role of this compound in Autophagy

Autophagy is a cellular process of self-digestion of damaged organelles and proteins, which can have a dual role in cancer, either promoting survival or contributing to cell death. This compound has been shown to induce autophagy in cancer cells, and this process is intricately linked to its apoptotic effects.[7]

Induction of Autophagic Markers

Treatment with this compound leads to the formation of autophagic vacuoles and an increase in the expression of key autophagy-related proteins, Beclin 1 and microtubule-associated protein 1A/1B-light chain 3 (LC3).[7] The conversion of LC3-I to LC3-II is a hallmark of autophagosome formation.

Crosstalk between Autophagy and Apoptosis

The relationship between this compound-induced autophagy and apoptosis is complex and appears to be synergistic in promoting cell death in cancer cells.[7] Studies have shown that inhibiting autophagy with 3-methyladenine (3-MA) can also inhibit this compound-induced apoptosis.[7] Conversely, the apoptosis inhibitor Z-VAD-FMK can suppress this compound-induced autophagy.[7] This suggests a cooperative relationship where both processes contribute to the overall cytotoxic effect.

The induction of autophagy by this compound is also mediated by ROS and involves the suppression of the PI3K/Akt pathway and the activation of the Erk signaling pathway.[7]

Quantitative Data

The following tables summarize the quantitative data from various studies on the effects of this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| HepG2 | Hepatocellular Carcinoma | Not explicitly stated, but effects seen at 10-40 µM | 24-48h | [1] |

| HL-60 | Promyelocytic Leukemia | 19.0 µg/ml | Not specified | [6] |

| PC3 | Prostate Cancer | Growth inhibition observed at concentrations around 25 µM | 24h | [10] |

| LNCaP | Prostate Cancer | Less sensitive than PC3 cells | 24h | [10] |

| Colon Cancer Cells | Colon Cancer | Inhibition of proliferation observed at 10 µM | 24h | [3] |

| KKU-213 | Cholangiocarcinoma | Potent inhibition of viability | Not specified | [5] |

Table 2: In Vivo Studies with this compound

| Animal Model | Cancer Type | Dosage | Route of Administration | Outcome | Reference |

| Nude mice | Prostate Cancer (PC3 xenograft) | 10 mg/kg daily | Intraperitoneal | Suppressed tumor growth and induced cell death | [10] |

| Mice | Not applicable (Gastric emptying study) | 12.5-50 mg/kg | Oral | Inhibited gastric emptying | [11] |

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the literature on this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

-

Cell Treatment: Treat cells with this compound at the desired concentration and time point.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Western Blot Analysis

-

Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, LC3, p-Akt, Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Measurement of Reactive Oxygen Species (ROS)

-

Cell Treatment: Treat cells with this compound.

-

Staining: Incubate the cells with a fluorescent probe for ROS, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), for a specified time.

-

Analysis: Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed.

Caption: this compound induced apoptosis signaling pathways.

Caption: this compound induced autophagy signaling pathway.

Caption: General workflow for Western Blot analysis.

Conclusion and Future Directions

This compound is a potent natural compound that effectively induces both apoptosis and autophagy in cancer cells through a complex network of signaling pathways. Its ability to generate ROS and modulate key regulatory hubs like PI3K/Akt, MAPK, and SENP1/c-MYC highlights its multi-targeted anti-cancer potential. The crosstalk between this compound-induced apoptosis and autophagy suggests a synergistic mechanism that contributes to its overall efficacy.

Future research should focus on elucidating the precise molecular switches that govern the balance between apoptosis and autophagy in response to this compound in different cancer types. Further in vivo studies are warranted to validate its therapeutic potential and to establish optimal dosing and delivery strategies. The development of this compound or its analogs as standalone or combination therapy could offer a promising avenue for cancer treatment. This guide provides a solid foundation for researchers and drug development professionals to advance the investigation and potential clinical application of this intriguing natural product.

References

- 1. This compound induces HepG2 cell apoptosis through MAPK and PI3K/Akt-mediated mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound induces G0/1 phase arrest and apoptosis in colon cancer cells by suppressing SENP1/c-MYC signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a new natural SENP1 inhibitor, inhibits prostate cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. farmaciajournal.com [farmaciajournal.com]

- 6. Induction of apoptosis by momordin I in promyelocytic leukemia (HL-60) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound couples apoptosis with autophagy in human hepatoblastoma cancer cells by reactive oxygen species (ROS)-mediated PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel mechanism for this compound-induced HepG2 apoptosis: involvement of PI3K- and MAPK-dependent PPARγ activation - Food & Function (RSC Publishing) [pubs.rsc.org]

- 9. A novel mechanism for this compound-induced HepG2 apoptosis: involvement of PI3K- and MAPK-dependent PPARγ activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a new natural SENP1 inhibitor, inhibits prostate cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of gastric emptying by triterpene saponin, this compound, in mice: roles of blood glucose, capsaicin-sensitive sensory nerves, and central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Momordin Ic on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momordin Ic, a triterpenoid saponin isolated from sources such as Kochia scoparia and Momordica charantia, has garnered significant interest in oncology research for its pro-apoptotic and anti-proliferative effects on various cancer cells.[1][2][3] Beyond its direct impact on tumor cells, emerging evidence suggests that this compound may exert profound influence over the complex and dynamic tumor microenvironment (TME). The TME, a heterogeneous ecosystem comprising cancer-associated fibroblasts (CAFs), immune cells, extracellular matrix (ECM), and a network of signaling molecules, plays a pivotal role in tumor progression, metastasis, and therapeutic resistance. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on the TME, with a focus on its modulation of key signaling pathways and cellular components.

Effects of this compound on Cancer Cells

This compound has been shown to induce both apoptosis and autophagy in cancer cells through the modulation of multiple signaling pathways.[1] This dual mechanism of cell death underscores its potential as a potent anti-cancer agent.

Quantitative Data on this compound's Anti-Cancer Activity

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the efficacy of this compound in inhibiting cancer cell growth and survival.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| HepG2 | Hepatocellular Carcinoma | Not specified | 24h, 48h | [1] |

| Colon Cancer Cells | Colon Cancer | Not specified | Not specified | [4] |

| KKU-213 | Cholangiocarcinoma | Not specified | Not specified | [2] |

| PC3 | Prostate Cancer | ~15 µM | 24h | [5] |

| LNCaP | Prostate Cancer | > 25 µM | 24h | [5] |

| MOC2 | Head and Neck Cancer | 10.4 μg/ml | Not specified | Not specified |

| 4T1 | Breast Cancer | Not specified | 24h | Not specified |

Table 2: In Vivo Tumor Growth Inhibition by this compound

| Tumor Model | Cancer Type | This compound Dose | Treatment Duration | Tumor Growth Inhibition (%) | Reference |

| PC3 Xenograft | Prostate Cancer | 10 mg/kg/day (i.p.) | 20 days | Significant reduction in tumor volume | [6] |

| MOC2 Syngeneic | Head and Neck Cancer | 30 mg/kg/day (i.p.) | Not specified | Significant reduction in tumor volume | Not specified |

Modulation of the Tumor Microenvironment by this compound

While direct studies on the comprehensive effects of this compound on the TME are limited, its influence on key signaling pathways provides a strong basis for inferring its potential to modulate various components of the TME.

Inferred Effects on Cancer-Associated Fibroblasts (CAFs)

CAFs are critical players in tumorigenesis, contributing to ECM remodeling, angiogenesis, and immune suppression. The activation and function of CAFs are largely regulated by the PI3K/Akt and MAPK signaling pathways. Given that this compound is a known modulator of these pathways, it is plausible that it can influence CAF activity.[1][5]

Regulation of the Extracellular Matrix (ECM)

The ECM provides structural support and regulates cell behavior within the TME. Its degradation and remodeling, primarily mediated by matrix metalloproteinases (MMPs), are crucial for tumor invasion and metastasis. This compound has been shown to inhibit the expression of MMP-9, suggesting a direct role in preventing ECM breakdown.[3] Furthermore, the FAK/Src signaling pathway, which is inhibited by this compound, is a key regulator of ECM remodeling.[3]

Potential Impact on Myeloid-Derived Suppressor Cells (MDSCs)

MDSCs are a heterogeneous population of immature myeloid cells with potent immunosuppressive functions. Their expansion and activity in the TME are driven by signaling pathways, including STAT3 and MAPK. This compound's ability to inhibit these pathways suggests it may counteract MDSC-mediated immune suppression.

Interaction with Immune Checkpoint Inhibitors

Currently, there is no direct evidence from preclinical or clinical studies on the interaction between this compound and immune checkpoint inhibitors. However, by potentially reducing the population and function of immunosuppressive cells like MDSCs and modulating the cytokine profile within the TME, this compound could theoretically enhance the efficacy of immune checkpoint blockade. A less immunosuppressive TME would be more permissive to the anti-tumor activity of revitalized T cells following checkpoint inhibitor therapy.

Signaling Pathways Modulated by this compound

This compound exerts its anti-tumor effects by targeting several critical signaling cascades within cancer cells and potentially within the cells of the TME.

PI3K/Akt and MAPK Signaling Pathways

This compound induces both apoptosis and autophagy in human hepatoblastoma cells by modulating the PI3K/Akt and MAPK signaling pathways.[1] It suppresses the ROS-mediated PI3K/Akt pathway while activating the ROS-related JNK and p38 MAPK pathways.[1]

FAK/Src Signaling Pathway

In cholangiocarcinoma, this compound has been shown to suppress the activation of the FAK/Src signaling pathway.[3] This inhibition leads to a reduction in downstream effectors like MMP-9, VEGF, ICAM-1, and c-Myc, thereby attenuating metastatic behaviors.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Western Blot Analysis for PI3K/Akt Pathway

Objective: To determine the protein expression levels of key components of the PI3K/Akt pathway following this compound treatment.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound at various concentrations and time points. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Transwell Migration Assay

Objective: To assess the effect of this compound on cancer cell migration.

Materials:

-

Transwell inserts (with appropriate pore size)

-

24-well plates

-

Serum-free cell culture medium

-

Medium with chemoattractant (e.g., FBS)

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Cell Preparation: Starve cancer cells in serum-free medium for 24 hours.

-

Assay Setup: Place Transwell inserts into a 24-well plate. Add medium with chemoattractant to the lower chamber.

-

Cell Seeding: Resuspend starved cells in serum-free medium and add to the upper chamber of the Transwell insert. Add this compound to the upper chamber at desired concentrations.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 24 hours).

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane and stain with crystal violet.

-

Imaging and Quantification: Take images of the stained cells using a microscope and count the number of migrated cells in several random fields.

Flow Cytometry for Tumor-Associated Macrophage (TAM) Analysis

Objective: To analyze the effect of this compound on the polarization of TAMs (M1 vs. M2 phenotype) within the tumor.

Materials:

-

Single-cell suspension from tumor tissue

-

FACS buffer (PBS with 2% FBS)

-

Fc block (anti-CD16/32)

-

Fluorochrome-conjugated antibodies (e.g., anti-CD45, anti-F4/80, anti-CD11b, anti-CD86 for M1, anti-CD206 for M2)

-

Flow cytometer

Procedure:

-

Tumor Digestion: Dissociate tumor tissue into a single-cell suspension using enzymatic digestion.

-

Cell Staining: a. Resuspend cells in FACS buffer. b. Block Fc receptors to prevent non-specific antibody binding. c. Incubate cells with a cocktail of fluorochrome-conjugated antibodies against surface markers.

-

Flow Cytometry Analysis: a. Acquire stained cells on a flow cytometer. b. Gate on the CD45+ leukocyte population. c. Within the CD45+ gate, identify macrophages (e.g., F4/80+, CD11b+). d. Analyze the expression of M1 (e.g., CD86) and M2 (e.g., CD206) markers on the macrophage population.

-

Data Analysis: Quantify the percentage of M1 and M2 polarized macrophages in tumors from control and this compound-treated animals.

Pharmacokinetics and Pharmacodynamics

Limited pharmacokinetic data for this compound is available from a study in rats. Following intravenous administration, this compound exhibited a relatively short elimination half-life.

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Dose (mg/kg, i.v.) | t1/2 (h) | C2min (ng/mL) | AUC (ng·h/mL) |

| 0.52 | 1.22 ± 0.39 | Not specified | Not specified |

| 1.56 | 1.14 ± 0.10 | Not specified | Not specified |

| 4.67 | 1.83 ± 0.39 | Not specified | Not specified |

Data from a single study, further investigation is required.

The pharmacodynamics of this compound are intrinsically linked to its ability to modulate the signaling pathways discussed above, leading to its anti-tumor effects.

Conclusion

This compound is a promising natural compound with multifaceted anti-cancer properties. Its ability to induce cancer cell death and modulate key signaling pathways suggests a significant potential to influence the tumor microenvironment. While direct evidence of its effects on CAFs, the ECM, and MDSCs is still emerging, the existing data on its mechanism of action provides a strong rationale for further investigation into its TME-modulating capabilities. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to elucidate the full therapeutic potential of this compound in oncology. Future studies should focus on comprehensively characterizing its impact on the various cellular and non-cellular components of the TME and exploring its potential in combination with existing cancer therapies, including immune checkpoint inhibitors.

References

- 1. Concomitant medications and immune checkpoint inhibitor therapy for cancer: causation or association? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chronic Inflammation and Cytokines in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Concomitant Medication Effects on Immune Checkpoint Inhibitor Efficacy and Toxicity [frontiersin.org]

- 4. Cell-intrinsic PD-L1 signaling drives immunosuppression by myeloid-derived suppressor cells through IL-6/Jak/Stat3 in PD-L1-high lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergistic anti-tumor efficacy by combination therapy of a self-assembled nanogel vaccine with an immune checkpoint anti-PD-1 antibody - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. scienceopen.com [scienceopen.com]

The Anti-inflammatory Properties of Momordin Ic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momordin Ic, a triterpenoid saponin found predominantly in the fruits of Kochia scoparia and Momordica charantia, has demonstrated significant anti-inflammatory activities in various preclinical studies. This document provides a comprehensive technical overview of the anti-inflammatory properties of this compound, focusing on its effects on key inflammatory mediators and its underlying molecular mechanisms of action. Quantitative data from in vitro studies are summarized, detailed experimental protocols are provided, and key signaling pathways are visualized to support further research and development of this compound as a potential therapeutic agent.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and cancer. A key strategy in managing these conditions is the modulation of inflammatory pathways. Natural products are a rich source of novel anti-inflammatory compounds. This compound, a pentacyclic triterpenoid, has emerged as a promising candidate due to its potent inhibitory effects on pro-inflammatory cytokine and mediator production.[1][2][3][4][5] This guide synthesizes the current scientific knowledge on its anti-inflammatory capabilities.

In Vitro Anti-inflammatory Activity

The primary evidence for this compound's anti-inflammatory effects comes from in vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response in macrophages.

Inhibition of Pro-inflammatory Cytokines and Mediators

This compound has been shown to be a potent inhibitor of key inflammatory molecules. In LPS-stimulated RAW 264.7 macrophages, it significantly suppresses the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), two pivotal cytokines that drive the inflammatory cascade.[1][2][3][4][5] Furthermore, it effectively reduces the generation of Prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[1][2][3][4][5]

The following tables summarize the quantitative effects of this compound on these inflammatory markers.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

| Cell Line | Stimulant | Compound | Concentration (µM) | Target Cytokine | Observed Effect | Reference |

| RAW 264.7 | LPS | This compound | 12.5 | TNF-α | Significant reduction | [5] |

| RAW 264.7 | LPS | This compound | 12.5 | IL-6 | Significant reduction | [5] |

| RAW 264.7 | LPS | This compound | 25 | TNF-α | Significant reduction | [1][4] |

| RAW 264.7 | LPS | This compound | 25 | IL-6 | Significant reduction | [1][4] |

Table 2: Effect of this compound on Inflammatory Mediator Production

| Cell Line | Stimulant | Compound | Concentration (µM) | Target Mediator | Observed Effect | Reference |

| RAW 264.7 | LPS | This compound | 6.25 | PGE2 | Significant reduction | [5] |

| RAW 264.7 | LPS | This compound | 12.5 | PGE2 | Significant reduction | [1][4] |

| RAW 264.7 | LPS | This compound | 25 | PGE2 | Significant reduction | [1][4] |

Mechanism of Action: Signaling Pathway Inhibition

The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate key intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

Inhibition of the NF-κB Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory response. In its inactive state, NF-κB dimers (typically p65/p50) are held in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by LPS, Toll-like receptor 4 (TLR4) activates a cascade that leads to the phosphorylation and subsequent degradation of IκBα by the IκB kinase (IKK) complex. This frees NF-κB to translocate to the nucleus, where it binds to the promoters of pro-inflammatory genes, including those for TNF-α, IL-6, and Cyclooxygenase-2 (COX-2), the enzyme responsible for PGE2 synthesis.

This compound exerts its inhibitory effect by preventing the degradation of IκBα, which consequently blocks the nuclear translocation of the p65 subunit of NF-κB. This mechanism effectively shuts down the transcription of a wide array of inflammatory genes.

Experimental Protocols & Methodologies

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound's anti-inflammatory properties.

General Experimental Workflow

The typical workflow for assessing the in vitro anti-inflammatory activity of a compound like this compound involves cell culture, stimulation with an inflammatory agent, treatment with the compound, and subsequent analysis of inflammatory markers.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Plating: For experiments, cells are typically seeded into 24-well or 96-well plates and allowed to adhere for 24 hours.

-

Treatment Protocol:

-

The culture medium is replaced with fresh medium.

-

Cells are pre-treated with various concentrations of this compound (e.g., 6.25, 12.5, 25 µM) for a period of 4 hours.[4]

-

Lipopolysaccharide (LPS) from E. coli is then added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.

-

The cells are incubated for an additional 20-24 hours.[4]

-

Measurement of Cytokines and PGE2 (ELISA)

-

Sample Collection: After the incubation period, the cell culture supernatant is collected and centrifuged to remove cellular debris.

-

Assay: The concentrations of TNF-α, IL-6, and PGE2 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Detection: The absorbance is read using a microplate reader at the specified wavelength (typically 450 nm), and concentrations are calculated based on a standard curve generated from known concentrations of the respective analyte.

Western Blot Analysis for Signaling Proteins

-

Cell Lysis: After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a Bradford or BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for target proteins (e.g., phospho-p65, IκBα, COX-2, β-actin).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software, with β-actin often used as a loading control to normalize the data.

Conclusion and Future Directions

The available data strongly support the anti-inflammatory properties of this compound, primarily through the inhibition of pro-inflammatory cytokines (TNF-α, IL-6) and mediators (PGE2). Its mechanism of action is well-characterized, involving the suppression of the canonical NF-κB signaling pathway. The detailed protocols provided herein offer a standardized framework for researchers to replicate and expand upon these findings.

Future research should focus on:

-

Determining the precise IC50 values for the inhibition of various inflammatory markers.

-

Investigating its effects on other inflammatory pathways, such as the MAPK and JAK-STAT pathways.

-

Evaluating the efficacy and safety of this compound in in vivo models of inflammatory diseases.

-

Exploring structure-activity relationships to potentially synthesize derivatives with enhanced potency and improved pharmacokinetic profiles.

This comprehensive guide serves as a valuable resource for scientists and professionals in the field of drug discovery, highlighting this compound as a compelling natural compound for the development of novel anti-inflammatory therapeutics.

References

- 1. Quantification Analysis and In Vitro Anti-Inflammatory Effects of 20-Hydroxyecdysone, this compound, and Oleanolic Acid from the Fructus of Kochia scoparia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phcog.com [phcog.com]

- 3. Quantification Analysis and In Vitro Anti-Inflammatory Effects of 20-Hydroxyecdysone, this compound, and Oleanolic Acid from the Fructus of Kochia scoparia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Hepatoprotective Potential of Momordin Ic: A Technical Overview for Researchers

An In-depth Examination of the Mechanisms and Preclinical Evidence Supporting the Use of Momordin Ic in Liver Protection

Introduction

This compound, a triterpenoid saponin found in plants such as Kochia scoparia, has emerged as a promising natural compound with significant hepatoprotective properties. This technical guide synthesizes the current preclinical evidence, delving into the molecular mechanisms and experimental data that underscore its potential as a therapeutic agent for liver diseases. The primary focus is on its efficacy in mitigating chemically-induced liver damage and its cytoprotective effects on liver cells, providing a comprehensive resource for researchers and drug development professionals.

Hepatoprotective Effects in a Preclinical Model of CCl4-Induced Liver Injury